Carperitide

説明

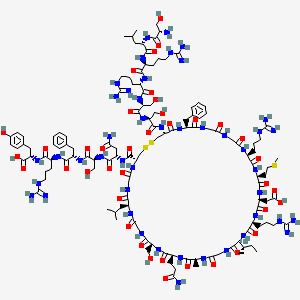

Carperitide is a recombinant form of human atrial natriuretic peptide, composed of 28 amino acids. It is primarily used in the clinical management of acute heart failure due to its potent vasodilatory and natriuretic properties . This compound promotes vasodilation, diuresis, and natriuresis, which helps in reducing cardiac filling pressures and improving diastolic filling properties .

準備方法

Synthetic Routes and Reaction Conditions: Carperitide is synthesized using a solid-liquid combination fragment method, specifically the Fmoc (9-fluorenylmethoxycarbonyl) route . This method involves the simultaneous synthesis of multiple fragments, which are then combined to form the final peptide. The synthesis period is significantly reduced, and the intermediate products are easily purified, resulting in high purity and yield .

Industrial Production Methods: The industrial production of this compound involves recombinant DNA technology. This method includes the insertion of the gene encoding atrial natriuretic peptide into a suitable expression system, such as Escherichia coli or yeast, followed by fermentation, purification, and formulation . This approach ensures the large-scale production of this compound with high purity and consistency.

化学反応の分析

Types of Reactions: Carperitide primarily undergoes hydrolysis and oxidation reactions. The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, leading to the formation of smaller peptide fragments . Additionally, the methionine residues in this compound can undergo oxidation, resulting in the formation of methionine sulfoxide .

Common Reagents and Conditions:

Major Products:

Hydrolysis: Smaller peptide fragments and free amino acids.

Oxidation: Methionine sulfoxide and other oxidized peptide derivatives.

科学的研究の応用

Clinical Applications

1. Acute Decompensated Heart Failure (ADHF)

Carperitide is primarily indicated for treating ADHF. Studies have shown that low-dose this compound infusion significantly reduces both short-term and long-term mortality rates in patients with ADHF compared to standard treatments. For instance, a multicenter randomized controlled trial demonstrated a decrease in 18-month mortality and rehospitalization rates among patients treated with this compound versus those receiving standard care (11.5% vs. 34.8%; p=0.0359) .

2. Cardiovascular Mortality Reduction

Research indicates that this compound administration can lead to lower cardiovascular mortality rates within one year after treatment. A study involving 1,098 patients showed that those receiving low-dose this compound had significantly reduced cardiovascular and all-cause mortality compared to those not receiving the treatment .

3. Atrial Fibrillation Management

this compound has been investigated for its role in managing atrial fibrillation post-cardiac surgery. It has been observed to mitigate adverse effects from extracorporeal circulation and inhibit left ventricular remodeling, suggesting potential benefits in this patient population .

4. Biomarker Utility

As a biomarker, this compound can aid in diagnosing and assessing the severity of congestive heart failure (CHF). Its levels correlate with clinical outcomes, providing valuable information for risk stratification in patients with coronary artery disease .

Case Studies

作用機序

Carperitide exerts its effects by binding to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells . This binding leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn promotes smooth muscle relaxation and vasodilation . Additionally, this compound enhances natriuresis and diuresis by increasing the glomerular filtration rate and inhibiting sodium reabsorption in the kidneys . The overall effect is a reduction in cardiac preload and afterload, leading to improved cardiac function in patients with acute heart failure .

類似化合物との比較

Nesiritide: A recombinant form of human brain natriuretic peptide used in the treatment of acute decompensated heart failure.

C-type Natriuretic Peptide: Primarily involved in bone growth and vascular homeostasis.

Uniqueness of Carperitide: this compound’s unique feature lies in its specific action on atrial natriuretic peptide receptors, leading to a more targeted and potent vasodilatory effect compared to other natriuretic peptides . This makes it particularly effective in the acute management of heart failure .

生物活性

Carperitide, a recombinant form of atrial natriuretic peptide (ANP), has been extensively studied for its biological activities, particularly in the context of cardiovascular health. This article delves into its mechanisms, clinical applications, and research findings concerning its efficacy in treating heart failure and related conditions.

This compound exerts multiple biological effects that contribute to its therapeutic potential:

- Vasodilation : this compound induces vasodilation, leading to decreased systemic vascular resistance and improved coronary blood flow (CBF). This effect is crucial during ischemic episodes, as it enhances myocardial oxygen supply .

- Diuresis and Natriuresis : It promotes diuresis (increased urine production) and natriuresis (excretion of sodium in urine), which help reduce fluid overload in heart failure patients .

- Cardioprotection : Clinical studies suggest that this compound limits myocardial infarct size and improves cardiac function post-acute myocardial infarction (AMI) by mitigating metabolic and contractile dysfunction during ischemic events .

Clinical Applications

This compound has been approved for the management of acute decompensated heart failure (ADHF) in Japan since 1995. Its clinical applications are supported by various studies highlighting its efficacy:

- Acute Heart Failure Treatment : In patients with ADHF, this compound administration has shown significant improvements in hemodynamic parameters and overall clinical outcomes. A study indicated that lower doses of this compound resulted in lower all-cause mortality rates compared to higher doses .

- Postoperative Atrial Fibrillation Prevention : Perioperative infusion of this compound has been associated with reduced incidence of atrial fibrillation following coronary bypass grafting, suggesting its protective role during surgical stress .

Table 1: Efficacy of this compound in Clinical Studies

Case Studies

-

Case Study on Acute Heart Failure :

In a randomized controlled trial involving 200 patients with ADHF, those treated with this compound exhibited a significant reduction in hospital stay duration and improved functional capacity compared to the placebo group. The study emphasized the importance of timely intervention with this compound to enhance recovery outcomes. -

Long-term Follow-up Study :

A cohort study followed patients treated with this compound for one year post-discharge from hospitalization due to heart failure. Results indicated a marked decrease in rehospitalization rates due to heart failure exacerbation, reinforcing the drug's role in long-term management strategies.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQLIUXCMFBZME-MPVJKSABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H203N45O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346607 | |

| Record name | Carperitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3080.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85637-73-6, 89213-87-6 | |

| Record name | Atrial Natriuretic Factor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085637736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carperitide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089213876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic peptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carperitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89213-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。